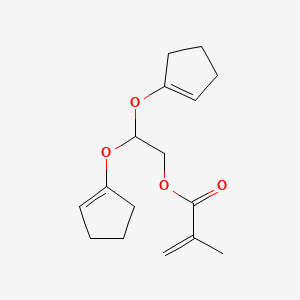

Dicyclopentenyloxyethyl methacrylate

Cat. No. B1592212

Key on ui cas rn:

68586-19-6

M. Wt: 278.34 g/mol

InChI Key: JMIZWXDKTUGEES-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05072027

Procedure details

In a 3000-liter reactor equipped with a stirrer, a thermometer, an air introducing pipe, a distillation column and a reflux condenser, 776 kg (4 kmoles) of dicyclopentenyloxyethyl alcohol, and 1200 kg (12 kmoles) of methyl methacrylate were placed and mixed well with stirring. The water content of the resulting mixture was 800 ppm. The water content was measured by using a Karl Fischer type digital microamount water content measuring device (mfd. by Mitsubishi Chemical Industries Ltd.). Subsequently, 3 kg of anhydrous lithium hydroxide as a catalyst and 390 g of hydroquinone monomethyl ether as a polymerization inhibitor were added to the reactor, and the reaction was carried out while introducing dried air at a rate of 4 m3/ hr and refluxing the methyl methacrylate through the distillation column. While removing methanol by-produced by the reaction from the distillation column, the reaction was continued until almost no methanol was distilled (about 8 hours), followed by removal of unreacted methyl methacrylate under reduced pressure. After cooling, the reaction solution was filtered under pressure (5 kg/cm2) using a filter paper (pore size 0.1 mm, area 5 m2) placing thereon 10 kg of diatomaceous earth to yield 943 kg of dicyclopentenyloxyethyl methacrylate. The filtering time was 2.5 hours.

Name

dicyclopentenyloxyethyl alcohol

Quantity

776 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:6][CH:7]([O:10][C:11]2[CH2:15][CH2:14][CH2:13][CH:12]=2)[CH2:8][OH:9])[CH2:5][CH2:4][CH2:3][CH:2]=1.[C:16](OC)(=[O:20])[C:17]([CH3:19])=[CH2:18].O>[OH-].[Li+].COC1C=CC(O)=CC=1.CO>[C:16]([O:9][CH2:8][CH:7]([O:6][C:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1)[O:10][C:11]1[CH2:15][CH2:14][CH2:13][CH:12]=1)(=[O:20])[C:17]([CH3:19])=[CH2:18] |f:3.4|

|

Inputs

Step One

|

Name

|

dicyclopentenyloxyethyl alcohol

|

|

Quantity

|

776 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CCCC1)OC(CO)OC1=CCCC1

|

|

Name

|

|

|

Quantity

|

1200 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

3 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[Li+]

|

|

Name

|

|

|

Quantity

|

390 g

|

|

Type

|

catalyst

|

|

Smiles

|

COC1=CC=C(O)C=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 3000-liter reactor equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a thermometer, an air introducing pipe

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed well

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

while introducing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried air at a rate of 4 m3/ hr

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing the methyl methacrylate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

through the distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

While removing methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by-produced by the reaction from the distillation column

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled (about 8 hours)

|

|

Duration

|

8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by removal of unreacted methyl methacrylate under reduced pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction solution was filtered under pressure (5 kg/cm2)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCC(OC1=CCCC1)OC1=CCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 943 kg | |

| YIELD: CALCULATEDPERCENTYIELD | 84.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |